[(1E)-2-Nitrobut-1-en-1-yl]benzene
Description
[(1E)-2-Nitrobut-1-en-1-yl]benzene (C₁₀H₁₁NO₂; molecular weight: 177.203 g/mol) is a nitro-substituted alkenylbenzene derivative characterized by a nitro group (-NO₂) at the second carbon of a butenyl chain and a benzene ring at the first carbon . Its stereospecific E-configuration (trans geometry) at the double bond is critical for its reactivity and intermolecular interactions. This compound is listed under multiple CAS Registry Numbers, including 1202-32-0 and 182222-74-8, and has applications in organic synthesis and materials science .
Properties
CAS No. |
1202-32-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[(E)-2-nitrobut-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
InChI Key |
ZWVYQTKQQAYACO-CSKARUKUSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Alkenylbenzene Precursors
Mechanism : Electrophilic nitration of substituted alkenes using mixed acid (HNO₃/H₂SO₄).
Procedure :
- Substrate : 1-Phenyl-1-butene or analogous alkenylbenzenes.
- Conditions : Microreactor technology (CN101613285B) enhances mixing and heat transfer, enabling precise control over regioselectivity.
- Nitrating acid composition: 8–30% HNO₃, 50–80% H₂SO₄, 10–25% H₂O.
- Molar ratio (HNO₃:benzene derivative): 0.9–1.2.
- Temperature: 30–60°C; residence time: 10–40 seconds.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Conversion | 15–75% | |
| Selectivity | >99.8% for mononitration | |
| Isomer Control | E-configuration favored |
Advantages : Scalable for industrial use; minimal byproducts.
Copper-Catalyzed C-Alkylation
Mechanism : Ullmann-type coupling using Cu(I) catalysts to introduce nitroalkene moieties (PMC3389751).
Procedure :
- Reagents : Benzyl bromide derivatives + 2-nitrobutane.
- Catalyst : CuBr (20 mol%) with N-heterocyclic carbene ligands.
- Conditions :
- Solvent: Cyclohexane or dioxane.
- Base: NaOtert-butanol (1.2 equiv).
- Temperature: 60°C; reaction time: 24–48 hours.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 71–89% | |
| Diastereoselectivity | >90% syn |
Advantages : Tolerates secondary nitroalkanes; avoids harsh acids.
Henry Reaction Followed by Dehydration
Mechanism : Base-catalyzed nitro-aldol condensation followed by acid-mediated dehydration.
Procedure :
- Henry Reaction :
- Reagents : Benzaldehyde derivative + 2-nitrobutane.
- Conditions : K₂CO₃ (2 equiv), ethanol, reflux (12 hours).
- Dehydration :
- Reagents : H₂SO₄ (1M) or P₂O₅.
- Temperature : 80–100°C (microwave-assisted).
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| β-Nitro Alcohol Yield | 65–85% | |
| Nitroalkene Yield | 70–90% |
Advantages : Microwave irradiation reduces reaction time (<1 hour).
Wittig Reaction with Nitro-Substituted Ylides
Mechanism : Phosphonium ylide-mediated alkene formation.
Procedure :
- Ylide Preparation : Triphenylphosphine + 2-nitrobutyl bromide.
- Coupling : React ylide with benzaldehyde derivatives.
- Conditions :
- Solvent: THF or DCM.
- Temperature: 0°C to room temperature.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| E/Z Ratio | 8:1 (E-favored) |
Advantages : Stereochemical control; compatible with electron-deficient aromatics.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Microreactor Nitration | 75 | High | Industrial | Low |
| Cu-Catalyzed Alkylation | 85 | Moderate | Lab-scale | Moderate |
| Henry-Dehydration | 80 | High | Both | Low |
| Wittig Reaction | 70 | High | Lab-scale | High |
Key Observations :
- Microreactor nitration offers the highest scalability but requires specialized equipment.
- Henry-Dehydration balances yield and cost, ideal for academic settings.
- Wittig reaction provides superior stereocontrol but involves expensive reagents.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-Nitrobut-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amino group.
Substitution: Halogenated benzene derivatives with substituted positions on the benzene ring.
Scientific Research Applications
[(1E)-2-Nitrobut-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1E)-2-Nitrobut-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Nitro-4-[(E)-2-nitrobut-1-en-1-yl]benzene
- Molecular Formula : C₁₀H₁₀N₂O₄
- Molecular Weight : 222.2 g/mol
- CAS Number : 1212-20-0
- Key Structural Differences: An additional nitro group (-NO₂) is present at the para position of the benzene ring. The butenyl chain retains the E-configuration but has a second nitro group on the same carbon (C2) as the original compound .
Reactivity Insights :
Other Nitro-Substituted Alkenylbenzenes
highlights benzene derivatives with diverse substituents (e.g., methyl, chloro, methoxy), but nitro-alkenylbenzene analogs are sparsely documented. Key differences include:
- Nitrovinylbenzenes : Compounds like (E)-1-nitro-2-phenylpropene lack the extended butenyl chain, reducing steric hindrance and altering conjugation effects .
- Ortho/Meta Substitution : Nitro groups at ortho or meta positions on the benzene ring (e.g., 2-nitrovinylbenzene) exhibit distinct electronic properties compared to para-substituted derivatives .
Biological Activity
Introduction
[(1E)-2-Nitrobut-1-en-1-yl]benzene, also known as 1-nitro-4-(2-nitrobut-1-enyl)benzene, is an organic compound characterized by a nitro group attached to a benzene ring, along with a butenyl chain. Its unique structure allows for various biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 195.21 g/mol
- Structure : The compound features a conjugated system that includes both aromatic and alkenyl functionalities, contributing to its unique chemical properties.
The nitro groups in [(1E)-2-Nitrobut-1-en-1-yl]benzene can undergo bioreduction in biological systems, generating reactive intermediates that may interact with cellular components. This interaction can lead to various biological effects, including:
- Generation of Reactive Oxygen Species (ROS) : The reduction of nitro groups can produce ROS, contributing to oxidative stress within cells.
- Interaction with Enzymes and Receptors : The compound's mechanism involves targeting specific enzymes and receptors, influencing various biological pathways.
Antimicrobial Activity
Research indicates that [(1E)-2-Nitrobut-1-en-1-yl]benzene exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has demonstrated anticancer potential through several mechanisms:
- Induction of Apoptosis : It may promote programmed cell death in cancer cells by modulating signaling pathways associated with cell survival and apoptosis.
- Inhibition of Tumor Growth : Preclinical studies have reported that [(1E)-2-Nitrobut-1-en-1-yl]benzene can inhibit the proliferation of certain cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds helps highlight the unique aspects of [(1E)-2-Nitrobut-1-en-1-yl]benzene:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene | Similar nitro-substituted benzene structure | Different alkyl chain length affects reactivity |
| 1-Fluoro-4-(2-nitrobut-1-en-1-yl)benzene | Contains a fluorine atom instead of a nitro group | Fluorine substitution alters electronic properties |
| 2-Nitrobut-1-enylbenzene | Lacks the additional nitro group on the benzene ring | Simpler structure with potentially different reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activity of [(1E)-2-Nitrobut-1-en-1-yl]benzene:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for new antibiotics.
- Anticancer Activity Evaluation : In vitro studies demonstrated that [(1E)-2-Nitrobut-1-en-1-yl]benzene inhibited the growth of breast cancer cells by inducing apoptosis. The IC value was determined to be approximately 12 µM, indicating potent anticancer activity .
- Mechanistic Studies : Research highlighted the compound's ability to generate ROS upon bioreduction, leading to oxidative stress in cancer cells. This mechanism is crucial for understanding its therapeutic effects and potential side effects during biological testing .
Q & A
Basic Research Question
- NMR : - and -NMR can identify vinyl proton coupling patterns (e.g., ) and nitro group deshielding effects.
- X-ray crystallography : SHELXL refinement resolves E/Z isomerism and π-π stacking interactions (observed in related nitrovinylanthracenes ).
- IR spectroscopy : Nitro group stretching frequencies (~1520 cm and ~1350 cm) confirm substitution patterns.
Contradictions between spectroscopic and crystallographic data require cross-validation via multiple techniques.
How do π-π stacking interactions affect the solid-state packing and stability of [(1E)-2-Nitrobut-1-en-1-yl]benzene?
Advanced Research Question
In the crystal lattice, the nitrovinyl group engages in π-π interactions with adjacent aromatic rings, stabilizing the structure and influencing melting points and solubility. X-ray studies of analogous compounds (e.g., 9-chloro-10-(2-nitrobut-1-en-1-yl)anthracene) reveal interplanar distances of ~3.5–4.0 Å, consistent with weak stacking . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate packing efficiency with decomposition temperatures. Contradictions in stability data may stem from polymorphic variations or solvent inclusion.
What are the challenges in computational modeling of [(1E)-2-Nitrobut-1-en-1-yl]benzene’s electronic structure?
Advanced Research Question
Density Functional Theory (DFT) struggles with accurate prediction of nitro group conjugation effects due to its strong electron-withdrawing nature. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve agreement with experimental dipole moments and UV-Vis spectra. Challenges include:
- Overestimation of nitrovinyl bond lengths.
- Underestimation of hyperconjugative interactions with the benzene ring.
Benchmarking against experimental X-ray data (e.g., bond angles and torsion angles ) is essential for model validation.
How can researchers address the lack of ecological toxicity data for [(1E)-2-Nitrobut-1-en-1-yl]benzene?
Basic Research Question
While existing safety data sheets (SDS) for related nitroaromatics report insufficient ecotoxicity data , researchers can:
Conduct acute toxicity assays using Daphnia magna or Vibrio fischeri to estimate EC values.
Perform biodegradability tests (e.g., OECD 301F) to assess persistence.
Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential.
Contradictions between predicted and observed toxicity require iterative refinement of QSAR parameters.
What statistical methods are appropriate for analyzing contradictory reactivity data in nitrovinyl compound studies?
Advanced Research Question
- Hypothesis testing : Use ANOVA to compare reaction yields across different conditions (e.g., catalysts, solvents) .
- Regression analysis : Correlate electronic parameters (Hammett σ values) with reaction rates.
- Error analysis : Identify outliers via Grubbs’ test and assess measurement uncertainty. For example, conflicting reports on nitro group reduction kinetics may arise from unaccounted trace metal impurities; controlled experiments with ICP-MS analysis can resolve discrepancies .
How can the compound’s electronic properties be exploited in materials science applications?
Advanced Research Question
The nitrovinyl group’s electron-deficient π-system makes it a candidate for:
- Organic semiconductors : Charge transport properties can be tuned via substituent effects.
- Nonlinear optical materials : Hyperpolarizability calculations (e.g., using Gaussian software) predict second-harmonic generation (SHG) efficiency.
Experimental validation requires thin-film XRD and UV-Vis-NIR spectroscopy. Contradictions between theoretical and experimental bandgaps necessitate defect analysis in crystalline samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
